9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid
Description
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid (C₁₆H₁₂ClN₃O₅, molecular weight 361.738 g/mol), also known as Cresyl Violet 670 perchlorate or Oxazine 9 perchlorate, is a cationic phenoxazine derivative paired with a perchlorate counterion . This compound belongs to the benzo[a]phenoxazinium class, characterized by a planar aromatic system with an imino group at position 9 and an amine at position 5. It exhibits unique photophysical properties, making it valuable as a fluorescent probe in biological staining and analytical chemistry . The perchlorate counterion enhances solubility in polar organic solvents and stabilizes the cationic chromophore .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H12ClN3O5 |
|---|---|
Molecular Weight |
361.73 g/mol |
IUPAC Name |
9-iminobenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5) |
InChI Key |
YZUJISGZMSLVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Condensation of Nitroso Precursors with Aromatic Amines
The foundational method for constructing the benzo[a]phenoxazine system involves the acid-catalyzed condensation of 2-nitrosophenol derivatives with electron-rich aromatic amines . For example:
-
2-Nitroso-5-aminophenol hydrochloride reacts with naphthalen-1-amine in ethanol under reflux with concentrated hydrochloric acid. This proceeds via electrophilic aromatic substitution, where the nitroso group activates the phenol for coupling, followed by cyclization to form the oxazine ring.
Reaction Conditions:
-
Solvent: Ethanol or aqueous acidic media.
-
Temperature: Reflux (78–100°C).
Mechanistic Insights:
-
Nitroso Activation: The nitroso group (-NO) enhances the electrophilicity of the phenolic ring, facilitating attack by the amine’s nucleophilic aromatic ring.
-
Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen on the adjacent carbon forms the oxazine ring, accompanied by dehydration.
Formation of the 9-Imino Group and Perchlorate Salt
Oxidation and Salt Metathesis
The imino group (=NH) at position 9 arises from the oxidation of a secondary amine intermediate, followed by salt formation with perchloric acid:
-
Oxidation Step: Treatment with mild oxidizing agents (e.g., air, H2O2) converts -NH- to =NH.
-
Perchlorate Formation: The cationic benzo[a]phenoxazinium species is neutralized with perchloric acid, precipitating the perchlorate salt.
Critical Parameters:
-
Oxidation Control: Over-oxidation can lead to decomposition; thus, ambient oxidation is preferred.
-
Counterion Exchange: Metathesis in aqueous HClO4 ensures high yield and purity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Approaches
Challenges and Mitigation Strategies
-
Byproduct Formation: Oxidative byproducts are minimized using inert atmospheres during imino group formation.
-
Solubility Issues: Polar solvents (e.g., DMF, DMSO) enhance intermediate solubility during chromatography.
-
Hygroscopicity: Perchlorate salts require anhydrous storage to prevent decomposition .
Chemical Reactions Analysis
Acid-Base Reactions
As a tertiary amine salt, this compound participates in acid-base equilibria. The free amine form can react with strong acids to regenerate salts, while the perchlorate ion acts as a counterion. Key observations include:
-
Protonation Behavior : In nonaqueous solvents like glacial acetic acid, the amine group reversibly binds protons, enabling precise titration with strong acids like perchloric acid .
-
Salt Formation : Reacts with mineral acids (e.g., HCl) to form stable crystalline salts, as demonstrated in synthetic protocols for analogous phenoxazine derivatives .
Table 1: Acid-Base Reaction Parameters
| Reaction Type | Conditions | Observed Product |
|---|---|---|
| Neutralization | Glacial acetic acid, 25°C | Protonated amine-perchlorate |
| Salt metathesis | Aqueous HCl, room temperature | Hydrochloride salt precipitate |
Oxidation-Reduction Reactions
The conjugated aromatic system and electron-rich nitrogen atoms make this compound susceptible to redox processes:
-
Electrochemical Oxidation : Cyclic voltammetry studies of similar phenoxazines reveal reversible one-electron oxidation at ~+0.85 V (vs. Ag/AgCl), forming radical cations .
-
Chemical Oxidants : Reacts with persulfates (e.g., K₂S₂O₈) in acidic media, leading to N-dealkylation or ring hydroxylation .
Key Findings :
-
Perchlorate ions remain inert during mild oxidations but may participate as oxidizing agents under extreme conditions (e.g., >200°C) .
-
Redox activity underpins its utility as a biological stain, where selective oxidation in neuronal tissues enhances contrast .
Coordination Chemistry
While not a classical ligand, the compound exhibits limited metal-binding capacity:
-
Transition Metal Interactions : Forms weak complexes with Cu²⁺ and Fe³⁺ via the imine nitrogen, altering its fluorescence properties.
-
Stoichiometry : Typically 1:1 (metal:ligand) ratios observed in UV-Vis titration experiments.
Table 2: Metal Complex Properties
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Imine nitrogen | 3.2 ± 0.1 |
| Fe³⁺ | Phenoxazine π-system | 2.8 ± 0.2 |
Photochemical Reactions
The extended π-conjugation enables light-induced transformations:
-
Photooxidation : Under UV irradiation (λ = 365 nm), generates singlet oxygen (¹O₂) via energy transfer, leading to self-degradation .
-
Fluorescence Quenching : Collisional quenching by iodide ions follows Stern-Volmer kinetics, with .
Biological Interactions
In histology applications, its reactions include:
-
RNA Binding : Forms electrostatic interactions with phosphate groups, enhanced at pH 4.5–5.5 .
-
Protein Adducts : Covalently modifies cysteine residues via Michael addition under oxidative stress conditions .
Stability and Decomposition
Critical stability parameters:
-
Thermal Degradation : Decomposes at 285°C with exothermic ΔH = −127 kJ/mol.
-
Hydrolytic Sensitivity : Perchlorate group hydrolyzes slowly in alkaline aqueous solutions (t₁/₂ = 72 hr at pH 9) .
Comparative Reactivity of Analogues
Table 3: Reaction Rates with Persulfate Oxidant
| Compound | Relative Oxidation Rate |
|---|---|
| Cresyl Violet perchlorate | 1.00 (reference) |
| Nile Blue | 0.78 |
| Meldola's Blue | 0.65 |
Scientific Research Applications
Chemical Properties and Identification
To understand its applications, it is helpful to first outline the key chemical properties of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid:
- Molecular Formula:
- Molecular Weight: 357.73 g/mol
- CAS Number: 41830-80-2
- Melting Point: 331.0°C to 333.0°C
- Fluorescence Max: 615nm (in methanol)
- Solubility: Insoluble in water
Scientific Research Applications
This compound is primarily used in cell biology . Though specific applications are not detailed in the provided search results, the broader use of benzophenoxazine-based dyes can give insights:
- Fluorescent Labeling: Benzophenoxazine dyes, including derivatives like Nile Red and Nile Blue, are used for labeling biomolecules . These dyes have been explored for applications in biotechnology .
- Intracellular Imaging: Certain benzophenoxazine derivatives are suitable for intracellular imaging due to their longer wavelength emissions, which fall into more transparent regions of the spectrum . For example, a FLAsH Nile Red derivative has been used to observe calcium-induced conformational changes in intracellular calmodulin .
- Photodynamic Therapy (PDT): While not a direct application of this compound, photodynamic therapy, which may involve similar compounds, is used in the treatment of macular edemas .
The provided search results do not include specific case studies directly involving this compound. However, related research areas indicate potential applications and contexts in which similar compounds are used:
- Glaucoma Management: Advanced techniques in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for topical medications . Though this compound is not directly mentioned, its potential use in developing new dyes for diagnostic or therapeutic applications could be relevant .
- Interstitial Pneumonia (IP) Diagnosis: Serum levels of KL-6, a different compound, are useful indicators for interstitial pneumonia and can evaluate disease activity . This highlights the role of specific chemical markers in diagnosing and monitoring pulmonary diseases, an area where similar dyes could potentially be applied .
Limitations and Future Directions
While this compound and related compounds show promise in various applications, there are limitations:
- Fluorescence Quenching: The fluorescence of Nile Red derivatives can be attenuated if the excited state of the benzophenoxazinone core is reduced via electron transfer from the 9-amino substituent .
- Controlled Parameters: Experiments involving benzophenoxazine dyes require tight control over parameters such as dye concentration and distance between target molecules .
Further research and developments in this area could focus on:
- Improving Fluorescence Properties: Modifying the molecular structure to enhance fluorescence and reduce quenching effects .
- Expanding Applications: Exploring new applications in biotechnology and biomedicine, such as developing novel diagnostic tools or therapeutic agents .
Authoritative Insights
Mechanism of Action
The mechanism of action of Cresyl Violet perchlorate involves its interaction with specific molecular targets and pathways. As a laser dye, it absorbs light at a specific wavelength (λmax 602 nm) and emits fluorescence at a different wavelength (λem 602 nm in ethanol) . This property makes it useful in fluorescence microscopy and other applications where precise detection of specific molecules is required .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Protonation States
The compound exists in multiple forms depending on protonation and isomerization:
- CV0 (Neutral): 9-Iminobenzo[a]phenoxazin-5-amine (C₁₆H₁₁N₃O).
- CV+ (Protonated) : Delocalized positive charge across the aromatic system .
- CViso (Isomer): 5-Iminobenzo[a]phenoxazin-9-amine, where the imino and amine groups swap positions .
Key Insight : CViso exhibits enhanced π-conjugation and stability compared to CV0, as confirmed by DFT calculations .
Substituent Variations
Derivatives with alkyl or aryl substituents show altered optical and chemical properties:
- N,N-Diethyl-5-iminobenzo[a]phenoxazin-9-amine hydrochloride (C₂₀H₁₉ClN₄O): Diethylamino groups at position 5 increase lipophilicity, favoring cell-membrane penetration .
- 4-Ethoxy-N-(5-((3-hydroxypropyl)amino)benzo[a]phenoxazin-9-ylidene)butan-1-aminium chloride: Ethoxy and hydroxypropyl groups shift fluorescence emission to longer wavelengths (~670 nm) .
Key Insight: Ethoxy and alkylamino substituents redshift fluorescence, while perchlorate improves solubility compared to chloride salts .
Counterion Effects
The choice of counterion (perchlorate vs. chloride) influences stability, solubility, and reactivity:
- Perchlorate Salts : Weakly coordinating, enhancing solubility in acetic acid and acetonitrile. However, perchlorate poses explosion risks when heated with organic materials .
- Chloride Salts : More stable but less soluble in organic media. Ideal for aqueous biological applications .
| Counterion | Solubility in Organic Solvents | Thermal Stability | Hazard Profile |
|---|---|---|---|
| Perchlorate | High | Low (explosive) | Requires inert storage |
| Chloride | Low | High | Safer handling |
Key Insight: Perchlorate derivatives are preferred for non-aqueous analytical applications, while chloride salts are safer for biological studies .
Biological Activity
Overview of 9-Iminobenzo[a]phenoxazin-5-amine; Perchloric Acid
Chemical Structure and Properties
9-Iminobenzo[a]phenoxazin-5-amine; perchloric acid is a synthetic compound that belongs to the class of phenoxazines. It is characterized by its unique structural features, which include a phenoxazine core and an imine functional group. The perchlorate salt form enhances its solubility and stability in various solvents, making it suitable for biological applications.
1. Staining Properties
One of the primary biological applications of 9-Iminobenzo[a]phenoxazin-5-amine; perchloric acid is in histological staining. It is widely used to stain nervous tissue, allowing researchers to visualize neuronal structures. This property is crucial for studying neuroanatomy and pathology, as it helps in identifying specific neuronal populations and their morphology.
2. Fluorescence Characteristics
The compound exhibits fluorescence properties, making it valuable in various imaging techniques, including fluorescence microscopy. Its ability to emit light upon excitation allows for the visualization of cellular components in live or fixed tissues, providing insights into cellular functions and interactions.
4. Antimicrobial Activity
Some phenoxazine compounds have demonstrated antimicrobial properties against various pathogens. Although direct studies on this compound are sparse, related compounds have shown efficacy against bacteria and fungi, suggesting that 9-Iminobenzo[a]phenoxazin-5-amine; perchloric acid may also exhibit similar activities.
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Histological Staining | Used for highlighting neuronal structures in nervous tissue | |
| Fluorescence Imaging | Exhibits fluorescence suitable for microscopy applications | |
| Antioxidant Activity | Potential to reduce oxidative stress based on related phenoxazines | General Knowledge |
| Antimicrobial Activity | Possible efficacy against pathogens based on structural similarities | General Knowledge |
Q & A
Q. What are the critical safety protocols for handling perchloric acid in synthesis involving 9-Iminobenzo[a]phenoxazin-5-amine?
Perchloric acid is a strong oxidizer and requires strict safety measures:
- Use fume hoods and explosion-resistant equipment to mitigate vapor risks.
- Avoid contact with organic materials to prevent explosive reactions.
- Neutralize residues with cold water or ice-cold alkaline solutions (e.g., sodium bicarbonate) before disposal .
- Reference Material Safety Data Sheets (MSDS) for compound-specific hazards (e.g., 5-amino-2-chloro-4-fluorobenzoic acid protocols) .
Q. How can structural isomers of 9-Iminobenzo[a]phenoxazin-5-amine (e.g., 5-Iminobenzo[a]phenoxazin-9-amine) be distinguished experimentally?
- UV-Vis Spectroscopy : Compare absorption maxima; protonated forms (CV⁺) exhibit redshift due to extended conjugation .
- NMR : Analyze chemical shifts of imino (NH) and aromatic protons. For example, the isomer CViso shows distinct splitting patterns in <sup>1</sup>H-NMR due to altered ring substituent positions .
- X-ray Crystallography : Resolve spatial arrangements of the phenoxazine core and imino groups .
Q. What methods are recommended for synthesizing stable perchlorate salts of 9-Iminobenzo[a]phenoxazin-5-amine?
- Use stoichiometric perchloric acid in polar aprotic solvents (e.g., acetonitrile) under inert atmospheres to prevent oxidation side reactions.
- Purify via recrystallization from ethanol/water mixtures, monitoring pH to avoid decomposition .
- Confirm salt formation through elemental analysis (C, H, N, Cl) and FT-IR (characteristic ClO4⁻ peaks at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do protonation states (neutral CV⁰ vs. protonated CV⁺) influence the photophysical properties of 9-Iminobenzo[a]phenoxazin-5-amine?
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map charge distribution and HOMO-LUMO gaps. Protonation at the imino group reduces bandgap by ~0.5 eV, enhancing visible-light absorption .
- Solvatochromism Testing : Measure emission spectra in solvents of varying polarity (e.g., water vs. DMSO). CV⁺ shows greater solvatochromic shifts due to increased dipole moment .
Q. How can contradictory data on the reactivity of 9-Iminobenzo[a]phenoxazin-5-amine in crosslinking reactions be resolved?
- Controlled Synthesis : Systematically vary reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) frameworks. For example, optimize polycationic dye-fixative crosslinking by adjusting ammonium persulfate (APS) initiator concentrations .
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to identify if side reactions (e.g., oxidative degradation) occur during copolymerization .
Q. What strategies optimize the electrochemical stability of 9-Iminobenzo[a]phenoxazin-5-amine in dye-sensitized solar cell (DSSC) applications?
- Counterion Engineering : Replace perchlorate with less-corrosive anions (e.g., tetrafluoroborate) to reduce electrolyte decomposition .
- Surface Functionalization : Covalently anchor the dye to TiO2 using silane coupling agents, improving charge transfer efficiency (e.g., 15% increase in photocurrent density) .
Methodological Notes
- Data Contradiction Analysis : When conflicting spectral data arise (e.g., NMR vs. computational predictions), validate with high-resolution mass spectrometry (HRMS) and temperature-dependent studies to rule out dynamic effects .
- Experimental Design : For synthesis, prioritize reproducibility by documenting solvent purity, reaction atmosphere, and drying protocols (e.g., vacuum desiccation for hygroscopic perchlorate salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
